REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2([C:23]([O-:25])=[O:24])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[Na+].[CH3:27]N(C)P(=O)(N(C)C)N(C)C.IC>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2([C:23]([O:25][CH3:27])=[O:24])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:13][CH2:14]2)=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
19
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium 4-[N-(4-methylphenyl)amino]-1-(2-phenylethyl)-4-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCN(CC1)CCC1=CC=CC=C1)C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Upon completion, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with trichloromethane
|
Type
|
WASH
|
Details
|
The extract is washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The oily residue is poured onto 200 parts of water
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The supernatant aqueous phase is decanted
|
Type
|
DISSOLUTION
|
Details
|
the residual oil is dissolved in trichloromethane
|
Type
|
WASH
|
Details
|
The solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified twice by column-chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of trichloromethane and 7% of methanol as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions are collected
|
Type
|
CUSTOM
|
Details
|
the eluent is evaporated
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCN(CC1)CCC1=CC=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |